Prostaglandin A1-biotin
Description
Significance of Eicosanoid Chemical Probes in Biological Systems Research
Eicosanoids, the larger family to which prostaglandins (B1171923) belong, are potent signaling molecules that are often transient and present at low concentrations, making their study challenging. Chemical probes, which are typically small molecules designed to interact with a specific protein or class of proteins, have become essential for investigating eicosanoid biology. wikipedia.org The addition of a biotin (B1667282) tag to an eicosanoid, such as Prostaglandin (B15479496) A1 (PGA1), creates an affinity probe that allows for the detection, isolation, and identification of its binding partners within a complex biological system. caymanchem.combiomol.com
The core principle behind this technique is the high-affinity interaction between biotin and avidin (B1170675) (or its derivatives like streptavidin), which facilitates the capture and subsequent analysis of protein-eicosanoid adducts. frontiersin.orgresearchgate.net This approach has been instrumental in overcoming the difficulties of studying the direct interactions of eicosanoids with their cellular targets, thereby providing a clearer picture of their roles in both health and disease. The use of such probes is critical for dissecting signaling pathways, validating drug targets, and understanding the molecular basis of the diverse biological effects of eicosanoids. bertin-bioreagent.comnih.gov
Historical Context of Prostaglandin A1-Biotin Development as a Research Tool
The development of this compound, also referred to as PGA1-biotinamide or PGA1-B, was a strategic advancement in the field of eicosanoid research. nih.govaacrjournals.org Scientists sought to create a tool that could specifically identify the cellular proteins that are covalently modified by PGA1. A key mechanism of action for CyPGs is the formation of Michael adducts with nucleophilic residues, particularly cysteine, on target proteins. nih.govresearchgate.net
A seminal study published in 2010 detailed the synthesis and validation of PGA1-biotin as a research tool. nih.gov Researchers explored the anti-inflammatory, anti-proliferative, and cell stress-inducing effects of this biotinylated analog to ensure it retained the key biological activities of its parent compound, PGA1. nih.gov This validation was crucial, as the attachment of a biotin tag could potentially alter the molecule's bioactivity or cellular distribution. researchgate.net The study successfully demonstrated that PGA1-biotin mimicked many of the effects of PGA1, thus establishing it as a reliable probe for identifying physiologically relevant protein interactions. nih.gov This work paved the way for its use in proteomic studies aimed at mapping the landscape of proteins targeted by PGA1. nih.govaacrjournals.org
Scope and Research Significance of this compound in Advancing Mechanistic Understanding
The research significance of this compound lies in its ability to unveil novel cellular interactions and dissect the specific mechanisms of action of PGA1. One of the most important findings from the use of PGA1-biotin is the characterization of cellular effects that are independent of the well-known peroxisome proliferator-activated receptor (PPAR). nih.gov Studies revealed that while PGA1-biotin exerted similar effects on cell viability and the induction of stress response proteins like Hsp70, it did not activate PPARs. nih.gov This pivotal discovery positioned PGA1-biotin as an ideal tool for exploring PPAR-independent signaling pathways of CyPGs.
Through proteomic and biochemical approaches, PGA1-biotin has enabled the identification of a diverse set of cellular targets. nih.gov These target proteins are involved in critical cellular functions such as stress response, protein synthesis, cytoskeletal regulation, and carbohydrate metabolism. nih.gov A landmark achievement was the identification of the aldo-keto reductase (AKR) family, specifically AKR1B10, as a selective target for modification and inhibition by PGA1. aacrjournals.orgnih.gov This finding has significant implications for cancer research, as AKR1B10 is considered a tumor marker and is implicated in chemoresistance. aacrjournals.orgnih.gov
Further research demonstrated that PGA1-biotin covalently binds to a specific cysteine residue (Cys299) near the active site of AKR1B10, leading to the inhibition of its enzymatic activity. aacrjournals.orgnih.gov This interaction was shown to potentiate the effects of certain chemotherapeutic drugs, highlighting a potential new avenue for cancer therapy. nih.gov The use of PGA1-biotin has thus not only expanded our understanding of the fundamental biology of prostaglandins but has also opened up new possibilities for therapeutic intervention.
Data Tables
Table 1: Properties of this compound
| Property | Value | Source(s) |
| Formal Name | N-9-oxo-15S-hydroxy-prosta-10,13E-dien-1-oyl-N'-biotinoyl-1,6-diaminopentane | caymanchem.combiomol.com |
| Synonyms | PGA1-biotin, PGA1-B, PGA1-biotinamide | nih.govaacrjournals.orgbiomol.com |
| Molecular Formula | C₃₅H₅₈N₄O₅S | caymanchem.combiomol.com |
| Molecular Weight | 646.9 g/mol | caymanchem.combiomol.com |
| Appearance | A solution in ethanol (B145695) | caymanchem.combiomol.com |
| Purity | ≥95% | biomol.com |
| Storage | -20°C | caymanchem.combiomol.com |
Table 2: Comparison of Biological Activities of PGA1 and PGA1-Biotin
| Biological Effect | PGA1 | PGA1-Biotin | Source(s) |
| Effect on Cell Viability | Similar | Similar | nih.gov |
| Hsp70 Induction | Similar | Similar | nih.gov |
| Heme Oxygenase-1 Induction | Similar | Similar | nih.gov |
| Pro-inflammatory Gene Inhibition | Similar | Similar | nih.gov |
| PPAR Activation | Yes | No | nih.gov |
| AKR1B10 Inhibition | Similar | Similar | aacrjournals.org |
Table 3: Identified Cellular Targets of this compound
| Target Protein Family | Specific Protein(s) | Cellular Function | Source(s) |
| Aldo-Keto Reductases | AKR1B10 | Metabolism of aldehydes, drug detoxification, tumorigenesis | aacrjournals.orgnih.gov |
| Stress Response | Hsp90 | Protein folding, cell signaling | researchgate.net |
| Protein Synthesis | Not specified | Translation and protein production | nih.gov |
| Cytoskeletal Regulation | Not specified | Cell structure, motility, and division | nih.gov |
| Carbohydrate Metabolism | Not specified | Energy production and metabolic regulation | nih.gov |
Properties
Molecular Formula |
C35H58N4O5S |
|---|---|
Molecular Weight |
646.9 |
InChI |
InChI=1S/C35H58N4O5S/c1-2-3-7-14-27(40)21-19-26-20-22-30(41)28(26)15-8-4-5-9-17-32(42)36-23-12-6-13-24-37-33(43)18-11-10-16-31-34-29(25-45-31)38-35(44)39-34/h19-22,26-29,31,34,40H,2-18,23-25H2,1H3,(H,36,42)(H,37,43)(H2,38,39,44)/b21-19+/t26-,27-,28+, |
InChI Key |
VMFBZOVDPMVFHJ-YKKCXQPRSA-N |
SMILES |
O=C1[C@H](CCCCCCC(NCCCCCNC(CCCC[C@H]2[C@]3([H])[C@](NC(N3)=O)([H])CS2)=O)=O)[C@@H](/C=C/[C@@H](O)CCCCC)C=C1 |
Synonyms |
PGA1-biotin |
Origin of Product |
United States |
Synthetic Strategies and Chemical Characterization of Prostaglandin A1 Biotin Conjugates
Design Principles for Biotinylated Prostaglandin (B15479496) A1 Analogs
The design of biotinylated PGA1 analogs requires careful consideration to ensure that the introduction of the biotin (B1667282) moiety does not compromise the inherent biological activity of the parent prostaglandin. nih.govresearchgate.net Key to this design is the strategic use of linker chemistry and a thorough understanding of the structure-activity relationships of PGA1. nih.govresearchgate.net
Linker Chemistry Considerations in Biotinylation
The choice of linker connecting biotin to PGA1 is a critical aspect of the design process. The linker should be structured to minimize steric hindrance, which could otherwise interfere with the binding of PGA1 to its biological targets or the interaction of biotin with avidin (B1170675) or streptavidin. frontiersin.org
Several factors are taken into account when designing these linkers:
Length and Flexibility: A linker of appropriate length and flexibility can provide the necessary distance between the biotin and PGA1 molecules, reducing the likelihood of steric clash. frontiersin.org
Hydrophilicity: Incorporating hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), can enhance the solubility of the conjugate in aqueous environments, which is often necessary for biological assays. broadpharm.com
Attachment Point: The linker is typically attached to a position on the PGA1 molecule that is not essential for its biological activity. In the case of PGA1-biotin, the biotin moiety is conjugated to the carboxylic acid group of PGA1 via a diamine linker. caymanchem.combiomol.com This strategy preserves the α,β-unsaturated ketone in the cyclopentenone ring, which is crucial for the biological activity of PGA1. researchgate.net
Optimization for Retention of Prostaglandin A1 Bioactivity Profile
A primary goal in the design of PGA1-biotin is to ensure that the conjugate retains the biological activities of the unmodified PGA1. nih.govresearchgate.net Studies have shown that a well-designed biotinylated analog, PGA1-biotinamide (PGA1-B), exhibits similar effects to PGA1 in terms of cell viability, induction of heat shock proteins (Hsp70 and heme oxygenase-1), and inhibition of pro-inflammatory gene expression. nih.gov
Interestingly, this particular biotinylated analog did not activate Peroxisome Proliferator-Activated Receptors (PPARs), indicating that it can be a valuable tool for studying the PPAR-independent effects of cyclopentenone prostaglandins (B1171923). nih.gov The ability of the biotinylated analog to mimic the biological effects of the parent compound validates its use in identifying novel cellular targets and understanding the mechanisms underlying the anti-proliferative and metabolic actions of PGA1. nih.govresearchgate.net
Chemoenzymatic and Total Synthesis Methodologies for Prostaglandin A1-Biotin
The synthesis of this compound involves multi-step procedures that can be approached through chemoenzymatic or total synthesis strategies. nih.govnih.govscripps.edu These methods focus on the efficient construction of the complex prostaglandin structure and the subsequent attachment of the biotin label.
Strategies for Incorporating Biotin Moiety
The incorporation of the biotin moiety is a key step in the synthesis of PGA1-biotin. A common strategy involves the use of an activated form of biotin, such as a biotin-NHS ester, which readily reacts with an amine group. frontiersin.org In the synthesis of the known PGA1-biotin conjugate, N-9-oxo-15S-hydroxy-prosta-10,13E-dien-1-oyl-N'-biotinoyl-1,6-diaminopentane, the carboxylic acid of PGA1 is first activated and then coupled with a diamine linker, in this case, 1,6-diaminopentane. caymanchem.com The remaining free amine on the linker is then reacted with an activated biotin derivative to form the final conjugate. caymanchem.com
This method ensures a stable amide linkage and precise placement of the biotin label. frontiersin.org
Purification Techniques for Synthesized this compound
Following synthesis, the purification of this compound is essential to remove unreacted starting materials, byproducts, and other impurities. Standard chromatographic techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a primary method for purifying the synthesized conjugate. avantorsciences.com By selecting appropriate columns and solvent systems, HPLC can effectively separate the desired product from closely related impurities, yielding a highly pure compound. avantorsciences.com The purity of the final product is typically greater than 95%. biomol.combertin-bioreagent.com
Analytical Techniques for Structural Elucidation and Purity Assessment of this compound
A combination of spectroscopic and spectrometric techniques is used to confirm the structure and assess the purity of the synthesized this compound.
Mass Spectrometry (MS) is crucial for determining the molecular weight of the conjugate and confirming the successful incorporation of both the prostaglandin and biotin moieties. nih.gov High-resolution mass spectrometry can provide the exact mass, further corroborating the elemental composition. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical structure of the molecule. frontiersin.org Both ¹H and ¹³C NMR are used to verify the connectivity of the atoms and the stereochemistry of the final product. frontiersin.org
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Formal Name | N-9-oxo-15S-hydroxy-prosta-10,13E-dien-1-oyl-N'-biotinoyl-1,6-diaminopentane | caymanchem.com |
| Synonyms | PGA1-biotin, PGA1biotin | glpbio.comcaymanchem.combiomol.com |
| Molecular Formula | C₃₅H₅₈N₄O₅S | glpbio.comcaymanchem.combiomol.combertin-bioreagent.com |
| Formula Weight | 646.9 g/mol | glpbio.comcaymanchem.combiomol.comavantorsciences.com |
| Purity | >95% | biomol.combertin-bioreagent.com |
| Formulation | A solution in ethanol (B145695) | caymanchem.combiomol.combertin-bioreagent.com |
Table 2: Solubility of this compound
| Solvent | Solubility | Source |
| DMF | 50 mg/ml | glpbio.comcaymanchem.combiomol.com |
| DMSO | 25 mg/ml | glpbio.comcaymanchem.combiomol.com |
| Ethanol | 50 mg/ml | glpbio.comcaymanchem.combiomol.com |
| PBS (pH 7.2) | 1 mg/ml | glpbio.comcaymanchem.combiomol.com |
High-Resolution Mass Spectrometry for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the successful synthesis of the this compound conjugate. This technique provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, which can be used to verify the elemental composition. The molecular formula for PGA1-biotin is C35H58N4O5S, corresponding to a precise molecular weight. bertin-bioreagent.comcaymanchem.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful method for the analysis of prostaglandins, offering high sensitivity and accuracy. nih.gov While specific HRMS data for PGA1-biotin is not detailed in the provided search results, the general application for similar biotinylated molecules involves identifying the protonated molecule [M+H]+. nih.gov For a molecule with the formula C35H58N4O5S, the expected monoisotopic mass is 646.4182 g/mol . bertin-bioreagent.comcaymanchem.com HRMS analysis would be expected to yield an observed mass that closely matches this calculated value, typically within a few parts per million (ppm), providing unambiguous confirmation of the conjugate's molecular formula.
Table 1: Molecular Properties of this compound
| Property | Value | Source |
| Formal Name | N-9-oxo-15S-hydroxy-prosta-10,13E-dien-1-oyl-N'-biotinoyl-1,6-diaminopentane | caymanchem.comcaymanchem.com |
| Molecular Formula | C35H58N4O5S | bertin-bioreagent.comcaymanchem.com |
| Molecular Weight | 646.9 g/mol | bertin-bioreagent.comcaymanchem.combiocompare.com |
Nuclear Magnetic Resonance Spectroscopy for Structural Assignment
While specific, fully assigned 1H and 13C NMR spectral data for PGA1-biotin are not available in the provided search results, the characterization of similar complex molecules is well-documented. nih.govpnas.orgcuni.cz For instance, in the analysis of other biotinylated compounds, key shifts in the NMR spectra are observed that confirm the formation of amide bonds and the presence of both constituent parts of the conjugate. nih.gov The 1H NMR spectrum would show characteristic signals for the protons of the prostaglandin's cyclopentenone ring, its aliphatic chains, and the specific protons of the biotin molecule and the linker. pnas.org Similarly, the 13C NMR spectrum would provide evidence for the carbonyl groups, olefinic carbons, and all other carbon atoms within the conjugate, confirming the covalent linkage. cuni.cz The analysis of a biotinylated analog of PGA1, referred to as PGA1-biotinamide (PGA1-B), has been reported, confirming its utility in identifying cellular targets. nih.govresearchgate.net
Chromatographic Purity Analysis (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the synthesized PGA1-biotin conjugate. This technique separates the target compound from any unreacted starting materials, byproducts, or impurities.
Commercial sources of PGA1-biotin report a purity of ≥95% as determined by HPLC. bertin-bioreagent.comcaymanchem.combiocompare.combiomol.com The analysis is typically performed using a reversed-phase column, such as a C18 or C8 column. acs.orgservice.gov.uk For example, the analysis of biotin and related compounds has been successfully carried out on a Discovery C18 column (15 cm x 4.6 mm, 5 µm particle size) with a mobile phase consisting of a mixture of ethanol and phosphate-buffered saline (PBS). acs.org The separation of various prostaglandins has also been achieved using gradient elution on a C8 column with UV detection. service.gov.uk A typical HPLC analysis for PGA1-biotin would involve injecting the sample onto the column and monitoring the eluent with a UV detector at an appropriate wavelength to quantify the main peak relative to any impurity peaks. This ensures that the conjugate is suitable for use in sensitive biological assays. nih.gov
Table 2: Chromatographic Purity of this compound
| Parameter | Specification | Source |
| Analytical Method | High-Performance Liquid Chromatography (HPLC) | acs.orgnih.govmdpi.com |
| Purity | ≥95% | bertin-bioreagent.comcaymanchem.combiocompare.combiomol.com |
Compound Index
Molecular and Cellular Mechanisms of Prostaglandin A1 Biotin Interactions
Covalent Adduction Mechanisms of Prostaglandin (B15479496) A1-Biotin with Target Proteins
A primary mechanism through which cyclopentenone prostaglandins (B1171923) exert their biological effects is by forming covalent adducts with cellular proteins. nih.govsemanticscholar.org This process, known as lipoxidation, involves the reaction of the electrophilic α,β-unsaturated carbonyl group in the cyclopentenone ring with nucleophilic amino acid residues on target proteins. semanticscholar.orgportlandpress.com
The formation of covalent adducts between PGA1-biotin and target proteins primarily occurs through a Michael addition reaction. semanticscholar.orgportlandpress.com This reaction involves the nucleophilic attack of an amino acid side chain on the β-carbon of the α,β-unsaturated carbonyl system within the cyclopentenone ring of PGA1. semanticscholar.orgresearchgate.net The most common nucleophilic residues to participate in this reaction are cysteine and histidine. portlandpress.comaston.ac.uk
The reactivity of these residues is influenced by their pKa, the surrounding microenvironment, and their accessibility on the protein surface. nih.gov For instance, the thiol group of cysteine is a potent nucleophile, making it a frequent target for modification by electrophilic lipids like PGA1. researchgate.netfrontiersin.org Studies have demonstrated that PGA1 can covalently modify cysteine residues on various proteins, including H-Ras and aldose reductase AKR1B1. portlandpress.comresearchgate.net While less frequent, histidine residues can also be targets for Michael addition by cyclopentenone prostaglandins. aston.ac.uk
| Nucleophilic Residue | Mechanism of Adduction | Key Factors Influencing Reactivity |
|---|---|---|
| Cysteine | Michael Addition | Low pKa of thiol group, surface accessibility, cellular redox state. aston.ac.uknih.gov |
| Histidine | Michael Addition | Nucleophilicity of imidazole (B134444) ring, protein microenvironment. portlandpress.comaston.ac.uk |
The formation of adducts between PGA1-biotin and proteins is not a random process; it exhibits a degree of specificity. researchgate.net Not all proteins within a cell are modified, suggesting that certain proteins act as "hot spots" for lipoxidation. researchgate.net This selectivity is dependent on both the structure of the prostaglandin and the specific cellular proteome. researchgate.net For example, actin is a major target for cyclopentenone prostaglandin adduction in neuroblastoma cells, but to a lesser extent in fibroblasts. researchgate.net
The covalent bond formed through Michael addition can be reversible. researchgate.net This reversibility is a key aspect of the biological activity of these compounds, allowing for dynamic regulation of protein function. researchgate.netacs.org The stability of the adduct can be influenced by the local cellular environment, including the concentration of other nucleophiles like glutathione (B108866) (GSH). semanticscholar.org PGA1 adducts can be released from GSH, allowing the prostaglandin to then bind to higher-affinity protein thiols. researchgate.net This suggests a mechanism for the transport and targeted delivery of PGA1 within the cell. researchgate.net
Non-Covalent Binding Interactions of Prostaglandin A1-Biotin with Macromolecules
While covalent adduction is a major mechanism of action, non-covalent interactions also play a role in the biological activity of prostaglandins. These interactions are typically characterized by their kinetics and affinity.
Prostaglandins can bind to specific G-protein coupled receptors (GPCRs) on the cell surface, initiating signaling cascades. service.gov.uk The binding of a ligand like a prostaglandin to its receptor is a dynamic process characterized by association and dissociation rates. The affinity of this interaction is often described by the equilibrium dissociation constant (Kd) or its logarithmic form, pKi. pnas.org For example, prostaglandin D2 (PGD2) binds to its receptor, DP2, with a high affinity, as indicated by a pKi value of 8.6. pnas.org While specific kinetic data for PGA1-biotin binding to classical prostaglandin receptors is not extensively detailed in the provided context, the principles of ligand-receptor binding kinetics would apply. The Alpha-Screen assay is a common method used to study these protein-protein interactions, measuring the proximity of a biotinylated ligand to its target receptor. pnas.org
The addition of a biotin (B1667282) moiety to PGA1 is intended to create a tool for affinity purification and detection without significantly altering its biological activity. nih.govbertin-bioreagent.com However, it is important to consider the potential impact of this modification on the binding affinity of the molecule. The biotin group itself is a relatively large and water-soluble vitamin. acs.org Its presence could sterically hinder or, conversely, promote interactions with target proteins. Studies have shown that PGA1 and its biotinylated analog, PGA1-biotinamide (PGA1-B), display similar effects on cell viability and the induction of stress proteins, suggesting that the biotin moiety does not abolish its primary biological functions. nih.gov However, it was noted that PGA1-B did not activate PPAR, a known nuclear receptor for some prostaglandins, indicating that the biotin tag can influence interactions with specific targets. nih.gov The design of biotinylated probes often involves a linker to minimize steric hindrance from the biotin molecule. frontiersin.org
Subcellular Localization and Intracellular Trafficking of this compound
The biological effects of PGA1-biotin are dependent on its ability to reach its target proteins within the cell. The subcellular distribution of this compound is not uniform and can vary depending on the cell type. researchgate.net
Using fluorescently labeled or biotinylated prostaglandins, researchers have observed distinct patterns of localization. In NIH-3T3 fibroblasts, PGA1-biotin modified structures were found to be more abundant in the cytosol compared to the nucleus. researchgate.net A similar cytosolic distribution was observed in N2a neuroblastoma cells. researchgate.net In contrast, nuclear accumulation of PGA1-biotin has been observed in HeLa cells. researchgate.net This cell-type-dependent localization suggests that the intracellular trafficking and ultimate destination of PGA1-biotin are actively regulated processes. researchgate.net The transport of prostaglandins across cellular membranes is mediated by specific transporters, and once inside the cell, their distribution can be influenced by binding to intracellular proteins and conjugation with molecules like glutathione. semanticscholar.orgbiorxiv.org The trafficking of biotin itself within a cell is a complex process, and while the biotin tag on PGA1-biotin is primarily for detection, its own transport mechanisms could potentially influence the distribution of the conjugate. acs.org
| Cell Line | Observed Subcellular Localization of PGA1-Biotin | Reference |
|---|---|---|
| NIH-3T3 fibroblasts | Predominantly cytosolic | researchgate.net |
| N2a neuroblastoma cells | Primarily cytosolic | researchgate.net |
| HeLa cells | Nuclear accumulation | researchgate.net |
Cytosolic Distribution and Interactions
The initial journey of this compound upon entering a cell leads it primarily to the cytosol. Studies have demonstrated that the subcellular distribution of PGA1-biotin is cell-type dependent. For instance, in neuroblastoma (n2a) cells and NIH3T3 fibroblasts, PGA1-biotin is found to be predominantly localized in the cytosolic compartment. researchgate.net This localization is significant as it positions the molecule to interact with a vast array of cytosolic proteins, potentially modulating their function.
The interaction of PGA1-biotin with cytosolic proteins is often mediated through a Michael addition reaction, where the electrophilic carbon on the cyclopentenone ring of PGA1 covalently binds to nucleophilic residues, such as cysteine, on target proteins. researchgate.net The biotin tag then allows for the purification and identification of these adducted proteins. Through proteomic approaches, a number of cytosolic proteins that interact with PGA1-biotin have been identified. These proteins are involved in a variety of fundamental cellular processes, as detailed in the table below.
| Protein Category | Specific Protein Examples | Cellular Function | Reference |
|---|---|---|---|
| Stress Response | Heat shock protein 90 (Hsp90) | Protein folding and stability | researchgate.net |
| Protein Synthesis | Eukaryotic elongation factor 2 | Peptide chain elongation during translation | nih.gov |
| Cytoskeletal Regulation | β-actin, Tubulin | Cell structure, motility, and division | nih.gov |
| Carbohydrate Metabolism | Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Glycolysis | nih.gov |
Nuclear Translocation and Engagement with Nuclear Components
While this compound is predominantly found in the cytosol of many cell types, evidence suggests that it can also translocate to the nucleus and interact with nuclear components. The extent of this nuclear localization appears to be cell-specific. For instance, in contrast to its primarily cytosolic distribution in NIH-3T3 fibroblasts, nuclear accumulation of PGA1-biotin has been observed in mesangial cells and RAW264.7 murine macrophages. researchgate.net
The presence of PGA1-biotin in the nucleus allows it to engage with key players in gene regulation. One of the well-documented nuclear effects of the parent compound, PGA1, is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. cnr.it NF-κB is a transcription factor that plays a central role in inflammatory responses. PGA1 has been shown to inhibit the activation and nuclear translocation of NF-κB. cnr.it PGA1-biotin is a valuable tool for studying the specific molecular interactions that lead to this inhibition.
Furthermore, PGA1 is known to be an activator of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression involved in metabolism and inflammation. researchgate.net Interestingly, studies have shown that while PGA1 activates PPARγ, the biotinylated analog, PGA1-biotin, does not. nih.gov This makes PGA1-biotin a particularly useful tool for identifying PPARγ-independent effects of cyclopentenone prostaglandins.
PGA1-biotin was specifically designed as an affinity probe to be detected in complexes with nucleic acid or protein binding partners, thereby aiding in the elucidation of the mechanisms of action of cyclopentenone prostaglandins. caymanchem.comdntb.gov.ua The ability to isolate and identify nuclear proteins that bind to PGA1-biotin provides direct insight into how these compounds influence gene expression and other nuclear processes.
| Nuclear Target/Process | Observed Effect of PGA1 | Relevance of PGA1-Biotin | Reference |
|---|---|---|---|
| Nuclear Factor-kappa B (NF-κB) | Inhibition of activation and nuclear translocation | Used as a probe to identify the molecular targets of inhibition. | cnr.it |
| Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) | Activation | Does not activate PPARγ, allowing for the study of PPARγ-independent mechanisms. | researchgate.netnih.gov |
| General Nuclear Proteins and Nucleic Acids | Binding to nuclear components | Designed to identify and isolate nuclear binding partners. | caymanchem.comdntb.gov.ua |
Advanced Methodologies Employing Prostaglandin A1 Biotin in Proteomic Research
Activity-Based Protein Profiling (ABPP) with Prostaglandin (B15479496) A1-Biotin Probes
Activity-based protein profiling (ABPP) is a functional proteomic technique that utilizes chemical probes to label and identify active enzymes within a complex proteome. wikipedia.org The core of an ABPP probe consists of a reactive group that covalently binds to the active site of an enzyme and a reporter tag, such as biotin (B1667282), for detection and enrichment. wikipedia.orgnih.gov PGA1-biotin serves as an effective ABPP probe, enabling the specific labeling and subsequent identification of proteins that are covalently modified by PGA1. nih.govaacrjournals.org
Identification of Novel Eicosanoid-Binding Proteins
The application of PGA1-biotin in ABPP has been instrumental in the discovery of novel protein targets for eicosanoids. nih.gov By treating cells or cell lysates with PGA1-biotin, researchers can selectively tag proteins that interact with this cyclopentenone prostaglandin. Subsequent enrichment of these biotinylated proteins using streptavidin affinity chromatography allows for their isolation and identification by mass spectrometry. nih.gov This approach has successfully unveiled a diverse set of PGA1-biotin targets, including proteins involved in critical cellular processes such as stress response, protein synthesis, cytoskeletal regulation, and carbohydrate metabolism. nih.govresearchgate.net
A notable study demonstrated that PGA1-biotin facilitates the identification of cellular targets for covalent modification, offering insights into the peroxisome proliferator-activated receptor (PPAR)-independent effects of cyclopentenone prostaglandins (B1171923). nih.gov The modification of these newly identified proteins could be reproduced in vitro, confirming the direct interaction with PGA1. researchgate.net This methodology has proven valuable in expanding our understanding of the cellular interactome of PGA1 and other reactive eicosanoids.
Elucidation of Target Reactivity and Selectivity in Complex Proteomes
A key advantage of using PGA1-biotin probes in ABPP is the ability to assess the reactivity and selectivity of PGA1 towards specific protein targets within a complex proteome. nih.govaacrjournals.org The covalent modification of proteins by PGA1 is not random; rather, it exhibits a degree of selectivity for certain proteins and even specific cysteine residues within those proteins. nih.govcsic.es
Research has shown that the pattern of protein modification by PGA1-biotin is cell-type dependent, indicating that the cellular context influences target selectivity. nih.govresearchgate.net For instance, studies have identified members of the aldo-keto reductase (AKR) family as selective targets of PGA1. aacrjournals.org Molecular modeling and mutational analysis have further pinpointed specific amino acid residues, such as Cys299, His111, and Tyr49 in AKR1B10, as being crucial for the interaction with PGA1. aacrjournals.org This level of detail is critical for understanding the structural basis of target recognition and the functional consequences of the modification. The ability to profile target reactivity in this manner provides a deeper understanding of the mechanisms through which cyclopentenone prostaglandins exert their biological effects.
Affinity Purification-Mass Spectrometry (AP-MS) for Prostaglandin A1-Biotin Target Identification
Affinity purification-mass spectrometry (AP-MS) is a powerful and widely used technique for identifying protein-protein and small molecule-protein interactions. iaanalysis.combiorxiv.org In the context of PGA1-biotin, AP-MS serves as the downstream analytical platform for identifying the proteins captured by the biotin probe. nih.govnih.gov The high affinity and specificity of the biotin-streptavidin interaction form the basis of this highly effective purification strategy. researchgate.net
Optimization of Pull-down and Enrichment Conditions
The success of an AP-MS experiment hinges on the careful optimization of the pull-down and enrichment steps to maximize the recovery of true binding partners while minimizing non-specific binders. researchgate.net For PGA1-biotin experiments, this involves optimizing several parameters, including the concentration of the PGA1-biotin probe, the amount of cell lysate, the type of streptavidin-conjugated beads (e.g., agarose (B213101) or magnetic), and the composition of wash buffers. researchgate.netresearchgate.net
Researchers have systematically evaluated different conditions to enhance the efficiency of PGA1-biotin pull-downs. For example, stringent washing steps with buffers containing detergents like NP-40 and SDS are employed to remove proteins that are non-specifically adsorbed to the beads. researchgate.net The choice of streptavidin resin can also impact the yield and purity of the enriched proteins. researchgate.net Furthermore, competitive elution strategies, where the biotinylated proteins are displaced from the streptavidin beads, can be used to improve the specificity of the identified interactors.
| Parameter | Considerations | Example Conditions/Variations |
|---|---|---|
| PGA1-Biotin Concentration | Balancing sufficient labeling with minimizing off-target effects. | Titration from low to high micromolar concentrations (e.g., 5 µM to 60 µM). aacrjournals.org |
| Cell Lysate Amount | Ensuring enough target protein for detection without overloading the system. | Typically in the range of 250 µg to 500 µg of total protein. researchgate.net |
| Streptavidin Beads | Choice between different solid supports (e.g., agarose, magnetic beads) can affect binding capacity and background. | High capacity streptavidin agarose, streptavidin magnetic beads. researchgate.net |
| Wash Buffers | Stringency is key to removing non-specific binders. | Buffers containing varying concentrations of detergents (e.g., Tris-HCl with 1% NP-40 and 5% SDS). researchgate.net |
| Elution Method | Efficiently releasing bound proteins for MS analysis. | Elution with buffers containing SDS and reducing agents (e.g., β-mercaptoethanol). researchgate.net |
Bioinformatic Analysis of Enriched Protein Datasets
Following mass spectrometry analysis, the resulting large datasets of identified proteins require sophisticated bioinformatic tools for interpretation. tandfonline.comulisboa.pt The primary goal is to distinguish bona fide PGA1-biotin targets from background contaminants and to derive biological insights from the list of enriched proteins.
A typical bioinformatic workflow involves several steps. First, proteins are quantified, often using label-free quantification or spectral counting, to determine their relative abundance in the PGA1-biotin pull-down compared to a control experiment (e.g., pull-down from untreated lysate or with a non-reactive control probe). nih.gov Statistical analysis is then applied to identify proteins that are significantly enriched.
Once a high-confidence list of target proteins is generated, functional enrichment analysis is performed using databases such as the Gene Ontology (GO) and the Kyoto Encyclopedia of Genes and Genomes (KEGG). tandfonline.comnih.gov This analysis helps to identify over-represented biological processes, molecular functions, cellular components, and signaling pathways among the target proteins. For instance, analysis of PGA1-biotin targets has revealed enrichment in pathways related to stress response, metabolism, and cell signaling, consistent with the known biological effects of PGA1. nih.govnih.gov Network analysis can also be employed to visualize the protein-protein interaction networks of the identified targets, providing a systems-level view of the cellular processes modulated by PGA1.
Quantitative Proteomics Approaches Utilizing Isotope-Encoded this compound Probes
While label-free methods are valuable, quantitative proteomics approaches that utilize isotope labeling can provide more accurate and robust quantification of protein-small molecule interactions. Isotope-coded affinity tags (ICAT) and stable isotope labeling by amino acids in cell culture (SILAC) are two such powerful techniques that can be integrated with PGA1-biotin-based proteomics. researchgate.netescholarship.org
In a SILAC-based approach, two cell populations are cultured in media containing either "light" or "heavy" isotopes of essential amino acids (e.g., arginine and lysine). researchgate.net One population is treated with PGA1-biotin, while the other serves as a control. The lysates are then mixed, and the biotinylated proteins are enriched. In the subsequent mass spectrometry analysis, the "heavy" to "light" ratio for each identified protein provides a precise measure of its enrichment due to interaction with PGA1-biotin. escholarship.org
The development of isotope-encoded PGA1-biotin probes, where the isotopic label is incorporated into the probe itself, represents another advanced strategy. These probes would allow for differential labeling experiments where, for example, cells under different conditions are treated with isotopically distinct PGA1-biotin probes. The relative signal intensities of the different isotopic forms in the mass spectrometer would then directly reflect changes in protein reactivity or target abundance between the conditions. While the specific application of isotope-encoded PGA1-biotin probes is not yet widely reported, the principles established with other isotope-coded probes demonstrate the potential of this approach for quantitative chemical proteomics. biorxiv.org These quantitative methods are crucial for discerning subtle changes in target engagement and for comparing the target profiles of different cyclopentenone prostaglandins, thereby providing a more nuanced understanding of their structure-activity relationships.
Application of Stable Isotope Labeling in Quantitative Target Engagement Studies
One of the most powerful techniques in quantitative proteomics is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). gbiosciences.com This method allows for the precise quantification of proteins by metabolically labeling them with "heavy" or "light" amino acids. gbiosciences.com When combined with affinity purification using probes like PGA1-biotin, SILAC enables the quantitative analysis of protein-small molecule interactions, a cornerstone of modern chemoproteomics. rsc.orgwikipedia.org
The general workflow for a quantitative target engagement study using PGA1-biotin and SILAC is a multi-step process. researchgate.net Initially, two populations of cells are cultured. One is grown in a medium containing normal ("light") amino acids, while the other is grown in a medium with stable isotope-labeled ("heavy") amino acids (e.g., ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine). oup.comacs.org Once the heavy amino acids are fully incorporated into the proteome, the "light" cell population is treated with PGA1-biotin, while the "heavy" population serves as a control. oup.comacs.org
Following treatment, the two cell populations are combined, and the cells are lysed. The biotinylated proteins, which are the targets of PGA1, are then enriched using avidin- or streptavidin-coated beads. nih.govnih.gov The enriched proteins are subsequently digested, typically with trypsin, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netchemrxiv.org
The mass spectrometer can distinguish between the "light" and "heavy" peptides based on their mass difference. By comparing the signal intensities of the "light" and "heavy" forms of each peptide, the relative abundance of each protein specifically interacting with PGA1-biotin can be accurately quantified. gbiosciences.com This allows researchers to differentiate true targets from non-specifically bound proteins.
Detailed Research Findings
While the direct application of SILAC to quantitatively profile the targets of PGA1-biotin is an emerging area, studies using this methodology with other biotinylated probes have demonstrated its efficacy. For instance, research on other small molecules has successfully identified and quantified hundreds to thousands of protein interactions, revealing novel biological pathways and off-target effects. acs.orgnih.gov
Based on non-quantitative studies, PGA1-biotin is known to interact with a variety of proteins involved in key cellular processes. nih.gov These include proteins related to stress response, protein synthesis, cytoskeletal regulation, and carbohydrate metabolism. nih.gov A SILAC-based approach would provide a quantitative dimension to these findings, allowing for the ranking of targets based on their binding affinity and stoichiometry.
For example, in a hypothetical SILAC experiment, one might observe high enrichment ratios for known targets of cyclopentenone prostaglandins, such as certain heat shock proteins and cytoskeletal components. researchgate.net The quantitative data would not only confirm these interactions but also reveal the extent of engagement, which can be crucial for understanding the dose-dependent effects of PGA1.
Below are illustrative tables representing the type of data that would be generated from a SILAC-based quantitative proteomic study of PGA1-biotin targets.
Table 1: Hypothetical SILAC Ratios for Known PGA1-Biotin Interacting Proteins
| Protein Name | Gene Symbol | Function | Hypothetical Light/Heavy Ratio |
| Heat shock protein 90 | HSP90AA1 | Stress Response, Protein Folding | 8.5 |
| Vimentin | VIM | Cytoskeletal Regulation | 6.2 |
| Aldo-keto reductase family 1 member B1 | AKR1B1 | Metabolic Regulation | 12.1 |
| Aldose reductase-related protein 2 | AKR1B8 | Metabolic Regulation | 10.8 |
Table 2: Functional Classification of Potentially Quantified PGA1-Biotin Targets
| Protein Functional Class | Number of Identified Proteins | Average Light/Heavy Ratio |
| Stress Response | 15 | 7.3 |
| Protein Synthesis | 22 | 4.1 |
| Cytoskeletal Regulation | 18 | 5.9 |
| Carbohydrate Metabolism | 12 | 9.5 |
These tables showcase how stable isotope labeling can provide a detailed and quantitative picture of the cellular interactome of this compound, paving the way for a more profound understanding of its mechanism of action.
Cellular and Biochemical Consequences of Prostaglandin A1 Biotin Interactions Non Clinical Focus
Modulation of Specific Enzymatic Activities by Prostaglandin (B15479496) A1-Biotin Adduction
The electrophilic nature of the cyclopentenone ring in PGA1 allows it to form covalent bonds with nucleophilic residues on proteins, notably cysteine thiols. nih.govplos.org This adduction can directly alter the catalytic function of enzymes, leading to either inhibition or, less commonly, activation. PGA1-biotin has been pivotal in identifying and validating these enzymatic targets. nih.gov
Research has identified the aldo-keto reductase (AKR) family of enzymes as selective targets for modification and inhibition by PGA1. nih.govaacrjournals.org These enzymes are involved in various cellular processes, including the metabolism of aldehydes and certain drugs. nih.gov Using PGA1-biotin as a probe, studies have confirmed the direct modification of specific AKR enzymes in cellular models. nih.govaacrjournals.org
One of the most significant findings is the selective targeting and inhibition of AKR1B10, an enzyme implicated in tumor development and chemoresistance. nih.gov Molecular modeling suggests that PGA1 orients within the active site of the enzyme, facilitating a covalent bond with the Cys299 residue. nih.govaacrjournals.orgresearchgate.net The direct modification of AKR1B10 by PGA1-biotin has been validated in cells, demonstrating the utility of this chemical tool. nih.govaacrjournals.org
| Target Enzyme Family | Specific Example | Effect of PGA1 Adduction | Reference |
| Aldo-Keto Reductases (AKRs) | AKR1B10 | Inhibition | nih.govaacrjournals.org |
| Phosphatases | PTEN | Inactivation | plos.org |
The covalent modification of enzymes by PGA1 has significant functional repercussions. The adduction event, typically a Michael addition, physically alters the protein's structure, which can obstruct the active site or induce conformational changes that impair catalytic activity. nih.govplos.org
In the case of AKR1B10, its modification by PGA1 directly correlates with a loss of enzymatic activity. nih.govaacrjournals.org This inhibition is enhanced when cellular levels of glutathione (B108866) are depleted, suggesting a competition between PGA1 and glutathione for interaction with the target protein. nih.govaacrjournals.org The functional outcome of this inhibition is an increased accumulation of AKR substrates, such as the chemotherapeutic agent doxorubicin, thereby potentiating its cellular effects. nih.govaacrjournals.org
Similarly, the tumor suppressor PTEN has been identified as a target of PGA1-biotin. plos.org Covalent modification of PTEN by PGA1-biotin leads to its inactivation. This has profound downstream consequences, including the activation of the pro-survival kinase Akt and subsequent signaling through the β-catenin pathway. plos.org This demonstrates how PGA1 can fundamentally alter major signaling cascades by directly modifying the activity of a key regulatory enzyme.
Impact of Prostaglandin A1-Biotin on Protein-Protein Interaction Networks
The use of PGA1-biotin in proteomic studies has enabled the identification of a broad network of cellular proteins that are covalently modified by PGA1. nih.gov This technique, often involving the capture of biotinylated protein adducts on avidin (B1170675) or neutravidin matrices, has unveiled novel interactions that extend far beyond a few enzymatic targets. plos.orgresearchgate.net
In studies using NIH-3T3 fibroblasts and MCF-7 breast cancer cells, PGA1-biotin was shown to form covalent adducts with approximately 20 different proteins. nih.govplos.org These targets belong to diverse functional classes, indicating a wide-ranging impact on cellular biology. The modification of these proteins can disrupt or create new protein-protein interactions, thereby remodeling cellular interaction networks. The distribution of these modified proteins is also cell-type dependent, with targets being observed primarily in the cytosolic compartment in some cell lines. nih.govresearchgate.net
| Identified Protein Targets/Categories for PGA1-Biotin Adduction |
| Stress Response Proteins (e.g., Hsp70, Heme oxygenase-1) |
| Protein Synthesis Factors |
| Cytoskeletal Regulators |
| Carbohydrate Metabolism Enzymes |
| Tumor Suppressors (e.g., PTEN) |
| Aldo-Keto Reductases (e.g., AKR1B10) |
| This table is a summary of findings from references nih.gov and plos.org. |
Investigation of this compound Effects on Cellular Homeostasis Mechanisms (e.g., redox balance)
PGA1 and its biotinylated counterpart exert significant influence over cellular homeostasis, particularly the cellular stress response and redox balance. nih.gov The covalent modification of proteins is itself a form of cellular stress, which triggers adaptive responses.
Studies have demonstrated that both PGA1 and PGA1-biotin induce the expression of key stress response proteins, including Hsp70 and heme oxygenase-1 (HO-1). nih.govresearchgate.net This induction indicates an activation of cellular defense mechanisms designed to cope with proteotoxic stress.
Furthermore, the interaction between PGA1 and its targets is intimately linked to the cellular redox state. The efficacy of PGA1 in modifying and inhibiting enzymes like AKR1B10 is markedly increased under conditions of glutathione depletion. nih.govaacrjournals.org Glutathione is a major cellular antioxidant that can form adducts with electrophiles, thereby detoxifying them. When glutathione levels are low, electrophilic compounds like PGA1 are more available to react with protein cysteine residues, enhancing their biological effects. nih.gov This highlights a critical interplay between PGA1 activity and the cellular redox environment, linking the compound's mechanism of action directly to cellular homeostasis.
In Vitro and Ex Vivo Model Systems and Assay Development Using Prostaglandin A1 Biotin
Cell-Free Biochemical Assays for Prostaglandin (B15479496) A1-Biotin Activity and Binding
Cell-free systems are invaluable for dissecting the direct molecular interactions of PGA1-B without the complexity of cellular metabolism and transport. These assays allow for precise measurement of the probe's effect on purified enzymes and its binding characteristics with specific target proteins.
Enzyme Inhibition and Activation Assays
PGA1-B has been instrumental in identifying and characterizing enzyme targets. A primary mechanism of action for cyPGs is the covalent modification of protein cysteine residues, which can alter enzyme function. nih.govresearchgate.net
Research has identified aldo-keto reductase AKR1B10 as a selective target for PGA1. In cell-free assays, both the unmodified PGA1 and the biotinylated probe, PGA1-B, demonstrated similar inhibitory effects on the activity of recombinant AKR1B10. aacrjournals.org This crucial finding indicates that the addition of the biotin (B1667282) moiety does not sterically hinder the interaction with the enzyme's active site. aacrjournals.org The interaction is dependent on a specific cysteine residue, as mutation of Cys299 to serine nearly eliminated the binding of PGA1-B to AKR1B10. aacrjournals.org
Conversely, in activation assays, PGA1-B was shown to not activate Peroxisome Proliferator-Activated Receptor (PPAR), a known target for some other prostaglandins (B1171923). nih.govresearchgate.net This makes PGA1-B a valuable tool for specifically investigating the PPAR-independent effects of PGA1. nih.govresearchgate.net
| Enzyme Target | Assay Type | Effect of PGA1-Biotin | Key Finding |
|---|---|---|---|
| Aldo-Keto Reductase (AKR1B10) | Inhibition | Inhibits enzyme activity | Inhibitory effect is comparable to unmodified PGA1, indicating the biotin tag does not interfere with binding. aacrjournals.org |
| Peroxisome Proliferator-Activated Receptor (PPAR) | Activation | No activation observed | Useful for studying PPAR-independent signaling pathways of PGA1. nih.govresearchgate.net |
Ligand Displacement and Competition Assays
Competition assays are used to explore the binding selectivity of PGA1-B and to understand how other cellular molecules might influence its interactions. The high reactivity of the α,β-unsaturated carbonyl group in the cyclopentenone ring makes PGA1 susceptible to reaction with nucleophiles like thiol groups. aacrjournals.org
In vitro studies using cell lysates have shown that the binding of PGA1-B to cellular proteins can be inhibited by the presence of glutathione (B108866) (GSH). core.ac.uk This suggests a direct competition between the thiol groups on proteins and the soluble GSH for covalent adduction with the probe. core.ac.uk Such assays demonstrate that cellular redox status and the concentration of low-molecular-weight thiols like GSH can significantly influence not only the extent but also the specificity of protein modification by PGA1. core.ac.uk These findings are critical for interpreting data from cellular experiments where these competing molecules are abundant. core.ac.uk
Cellular Models for Studying Prostaglandin A1-Biotin Molecular Effects
To be a valid tool for identifying biologically relevant targets, it is essential to demonstrate that a biotinylated probe like PGA1-B can enter cells and engage with its intracellular targets in a manner similar to its unmodified counterpart. nih.gov
Permeability and Intracellular Uptake Studies of Biotinylated Probes
Studies using various cell lines have confirmed that PGA1-B is cell-permeable. Following incubation, the probe can be detected within the cell, where it covalently modifies its targets. The method for visualizing the probe's location typically involves fixing the cells and then using fluorescently-labeled streptavidin, which binds with high affinity to the biotin tag. researchgate.net
The subcellular distribution of PGA1-B has been shown to be cell-type dependent. nih.govresearchgate.net In NIH-3T3 fibroblasts and neuroblastoma n2a cells, PGA1-B was observed to be located primarily in the cytosol. researchgate.net This cytosolic distribution indicates that PGA1 has the potential to bind to a wide array of proteins within this compartment, influencing numerous cellular pathways. researchgate.net The design of such biotinylated probes is predicated on their ability to remain stable within the cell and possess a linker of sufficient length to allow for detection of the biotin tag. nih.gov
Intracellular Target Engagement Assays in Various Cell Lines
PGA1-B has been successfully used as a chemical proteomics tool to identify specific protein targets in living cells. The general workflow involves treating cells with PGA1-B, followed by cell lysis, enrichment of biotinylated proteins using avidin (B1170675) or streptavidin affinity chromatography, and subsequent identification of the bound proteins by mass spectrometry. nih.govaacrjournals.org
These target engagement studies have been conducted in several cell lines, revealing both common and cell-type-specific targets.
NIH-3T3 Fibroblasts: In these cells, PGA1-B was used to identify a novel set of targets involved in critical cellular processes, including stress response, protein synthesis, cytoskeletal regulation, and carbohydrate metabolism. nih.govresearchgate.net A prominent 37 kDa protein, selectively modified by PGA1-B, was identified as the aldo-keto reductase AKR1B10. aacrjournals.org
COS-7 Cells: These cells were used in transfection studies to confirm the specific interaction between PGA1-B and AKR1B10. Assays showed that PGA1-B formed a stable adduct with the expressed AKR1B10 protein. aacrjournals.org
A549 Human Lung Carcinoma Cells: The inhibitory effect of PGA1 on AKR activity was confirmed in this human cancer cell line, which expresses high levels of AKR1B10, validating the findings from other models. aacrjournals.org
These studies demonstrate that PGA1-B retains the desired biological activity of its parent compound and is a valid tool for identifying cyPG-protein interactions of therapeutic interest. nih.govresearchgate.net
| Cell Line | Identified Protein Targets/Pathways | Reference |
|---|---|---|
| NIH-3T3 Fibroblasts | Aldo-keto reductase AKR1B10; proteins in stress response, protein synthesis, cytoskeletal regulation, carbohydrate metabolism | nih.gov, aacrjournals.org |
| COS-7 Cells | AKR1B10 (in transient transfection assays) | aacrjournals.org |
| A549 Human Lung Carcinoma | AKR enzymes (functional inhibition demonstrated) | aacrjournals.org |
Development of Biosensors and Imaging Probes Based on this compound Conjugates
PGA1-B itself is a functional chemical probe, a type of biosensor designed to detect and identify molecular interactions. caymanchem.combertin-bioreagent.com Its utility is based on the combination of the reactive PGA1 moiety, which binds to target proteins, and the biotin tag, which serves as a high-affinity handle for detection, purification, and imaging. researchgate.net
The development of assays using this probe leverages the remarkably strong and specific interaction between biotin and avidin/streptavidin. nih.gov This interaction allows for versatile detection methods:
Imaging Probes: For visualizing the subcellular localization of PGA1-B targets, cells are treated with the probe, fixed, and then incubated with streptavidin conjugated to a fluorophore (e.g., Alexa Fluor, FITC). This allows for high-resolution mapping of the probe's distribution within the cell using fluorescence microscopy. researchgate.netthermofisher.com
Detection in Biochemical Assays: In Western blot and other biochemical assays, streptavidin conjugated to an enzyme like horseradish peroxidase (HRP) is used. This enzyme generates a chemiluminescent or colorimetric signal, allowing for the sensitive detection of proteins that have been covalently modified by PGA1-B. researchgate.netnih.gov
These methods, which couple the biological action of PGA1 with the sensitive detection of the biotin tag, have enabled researchers to track the molecular interactions of this prostaglandin in living cells and cell-free systems, providing unprecedented insight into its mechanism of action. nih.govnih.gov
Computational and Theoretical Aspects of Prostaglandin A1 Biotin Research
Molecular Dynamics Simulations of Prostaglandin (B15479496) A1-Biotin-Target Interactions
Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the dynamic nature of the interaction between PGA1-biotin and its protein targets at an atomic level. researchgate.netbohrium.com Given that Prostaglandin A1 (PGA1) is known to form covalent adducts with proteins, primarily through Michael addition with cysteine residues, MD simulations are particularly valuable for elucidating the stability and conformational dynamics of these covalent complexes. nih.govacs.org
A typical MD simulation study of a PGA1-biotin-protein complex would involve several key steps. Initially, a high-resolution 3D structure of the target protein, either from experimental methods like X-ray crystallography or from homology modeling, is required. The PGA1-biotin molecule is then computationally "docked" into the binding site of the protein. For covalent targets, the simulation setup would include the formation of a covalent bond between the electrophilic carbon of the PGA1 cyclopentenone ring and the nucleophilic residue (e.g., cysteine) on the target protein. plos.org
The resulting complex is then solvated in a water box with appropriate ions to mimic physiological conditions, and the system's energy is minimized to remove any steric clashes. The MD simulation is then run for a duration ranging from nanoseconds to microseconds, during which the trajectory of each atom is calculated based on a chosen force field (e.g., AMBER, CHARMM). researchgate.net
Analysis of the MD trajectory can reveal crucial information about the interaction:
Conformational Stability: The root-mean-square deviation (RMSD) of the protein backbone and the ligand can be monitored over time to assess the stability of the complex. nih.gov A stable RMSD suggests that the binding pose is maintained throughout the simulation.
Intermolecular Interactions: The simulation can map the network of non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, between the PGA1-biotin molecule and the protein. nih.govnih.gov This is critical for understanding the specificity of the interaction. The flexibility of the biotin (B1667282) tag and its potential interactions with the protein surface can also be assessed. nih.gov
Conformational Changes: MD simulations can capture any conformational changes in the protein upon binding of PGA1-biotin. researchgate.net These changes might be essential for the protein's function or for revealing allosteric binding sites.
Solvent Accessibility: The simulation can show how the binding of PGA1-biotin alters the solvent-accessible surface area of the protein, which can have implications for its interactions with other molecules.
While specific MD simulation studies on PGA1-biotin are not extensively published, the principles derived from simulations of other biotinylated ligands and covalent inhibitors provide a robust framework for such investigations. plos.orgnih.gov These studies would be invaluable for understanding how the biotin tag influences the binding of PGA1 to its targets and for rationalizing the selectivity of this chemical probe.
Structure-Activity Relationship (SAR) Studies for Biotinylated Eicosanoids
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of biotinylated eicosanoids, such as PGA1-biotin, influences their biological activity and target specificity. acs.orgnih.gov These studies involve systematically modifying different parts of the molecule—the eicosanoid scaffold, the linker, and the biotin tag—and evaluating the impact of these changes on target engagement and cellular effects. mdpi.com
For PGA1-biotin, the key structural features that can be modulated in SAR studies include:
The Eicosanoid Core: The cyclopentenone ring of PGA1 is crucial for its covalent reactivity. Modifications to this ring system, such as altering the position of the double bond or the stereochemistry of the hydroxyl group, would likely have a profound impact on its reactivity and selectivity towards protein targets.
The Biotin Tag: While biotin itself is generally not modified, the point of attachment to the linker can be varied. Furthermore, the use of cleavable linkers or alternative affinity tags could be explored to facilitate the elution of captured proteins from affinity matrices.
A study on a biotinylated analog of PGA1, PGA1-biotinamide (PGA1-B), provided valuable SAR insights. It was demonstrated that PGA1-B retained the anti-proliferative and anti-inflammatory effects of the parent PGA1 molecule, indicating that the addition of the biotinamide (B1199965) group did not abolish its biological activity. Importantly, PGA1-B did not activate PPARγ, a known target of some prostaglandins (B1171923), suggesting that the biotinylated analog could be used to identify PPAR-independent targets.
The study identified a novel set of cellular targets for PGA1-B, including proteins involved in stress response, protein synthesis, cytoskeletal regulation, and carbohydrate metabolism. This highlights the importance of the biotin tag in enabling the identification of previously unknown protein interactions.
Table 1: Representative Cellular Targets of a Prostaglandin A1-Biotin Analog
| Protein Category | Identified Protein Targets |
| Stress Response | Hsp70, Heme oxygenase-1 |
| Protein Synthesis | Eukaryotic elongation factor 2 |
| Cytoskeletal Regulation | Tubulin, Actin |
| Carbohydrate Metabolism | Glyceraldehyde-3-phosphate dehydrogenase |
This table is a representative summary based on published findings for a PGA1-biotin analog and is not exhaustive.
These findings underscore the utility of biotinylated eicosanoids as chemical probes and demonstrate that SAR studies are crucial for optimizing their properties for specific biological investigations. researchgate.netbohrium.com
Predictive Modeling of this compound Target Engagement and Selectivity
Predictive modeling, leveraging computational algorithms and machine learning, offers a powerful approach to forecast the potential protein targets of PGA1-biotin and to understand the factors governing its binding selectivity. nih.govhilarispublisher.com These in silico methods can significantly accelerate the process of target identification and hypothesis generation, complementing experimental approaches like chemical proteomics. researchgate.netresearchgate.net
A predictive modeling workflow for PGA1-biotin could encompass several strategies:
Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules are likely to have similar biological activities. By comparing the chemical features of PGA1-biotin to a large database of compounds with known protein targets, it is possible to predict potential targets for PGA1-biotin. nih.gov Machine learning models, such as support vector machines or neural networks, can be trained on these databases to recognize patterns associated with binding to specific protein families.
Structure-Based Approaches (Covalent Docking): When the 3D structures of potential protein targets are available, molecular docking can be used to predict the binding mode and affinity of PGA1-biotin. hilarispublisher.com Specialized covalent docking programs can model the formation of the covalent bond between the PGA1 moiety and a nucleophilic residue on the protein. nih.govacs.org By screening PGA1-biotin against a library of protein structures, potential targets can be ranked based on their predicted binding scores.
Chemogenomic Models: These models integrate information about both the chemical space of ligands and the genomic space of protein targets to predict compound-target interactions. nih.gov By training on vast datasets of known interactions, these models can learn complex relationships and predict novel targets for probes like PGA1-biotin, even for proteins with no known ligands.
Predicting Reactivity and Selectivity: For a covalent probe like PGA1-biotin, predicting the reactivity of its electrophilic cyclopentenone ring towards different nucleophilic residues in the proteome is crucial for understanding its selectivity. Quantum mechanics/molecular mechanics (QM/MM) simulations can be employed to calculate the activation energy for the covalent bond formation with specific amino acids, providing a quantitative measure of reactivity. nih.govresearchgate.net This can help to distinguish between highly reactive, promiscuous probes and more selective ones.
The ultimate goal of these predictive models is to generate a prioritized list of candidate targets for PGA1-biotin, which can then be validated experimentally. This computational pre-screening can save significant time and resources compared to purely experimental approaches. As more data on the targets of eicosanoids and other covalent probes become available, the accuracy and predictive power of these models will continue to improve, further enhancing our ability to understand the complex biology of molecules like this compound.
Future Directions and Emerging Research Avenues
Development of Next-Generation Prostaglandin (B15479496) A1-Biotin Probes with Enhanced Selectivity or Cleavability
The development of next-generation Prostaglandin A1-biotin probes is a promising avenue for advancing our understanding of PGA1's biological roles. A key area of focus is the incorporation of cleavable linkers between the PGA1 molecule and the biotin (B1667282) tag. Traditional biotin-streptavidin interactions are exceptionally strong, often requiring harsh denaturing conditions to elute the captured proteins, which can lead to the co-purification of non-specifically bound proteins and hinder downstream analysis. tum.de
To address this, various cleavable linkers are being explored. These include:
Thiol-cleavable linkers: These linkers, often containing a disulfide bond, can be cleaved under mild reducing conditions. This approach has been shown to improve the recovery of biotinylated proteins and reduce contamination from streptavidin. nih.gov
Acid-cleavable linkers: Probes with acid-labile linkers, such as those with a dialkoxydiphenylsilane moiety, allow for efficient elution of target proteins using mild acidic conditions. acs.orgacs.org
Photocleavable linkers: These linkers can be broken by exposure to UV light at a specific wavelength, offering a rapid and controlled method for releasing captured biomolecules. researchgate.net
The incorporation of such cleavable linkers into the this compound structure would allow for more efficient and cleaner isolation of interacting partners, thereby enhancing the specificity and reliability of experimental results. A comparative analysis of different cleavable biotin tags has shown that the choice of linker can significantly impact enrichment efficiency and identification yield in chemoproteomic workflows. acs.org
Integration of this compound Methodologies with Systems Biology and Multi-Omics Approaches
The integration of this compound-based affinity capture with systems biology and multi-omics approaches presents a powerful strategy for obtaining a holistic understanding of PGA1's cellular functions. nih.gov By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a more comprehensive picture of the biological pathways and networks modulated by PGA1. mdpi.com
A multi-omics approach could involve:
Proteomics: Using this compound to pull down interacting proteins, followed by mass spectrometry to identify these proteins and their post-translational modifications. nih.gov
Transcriptomics: Analyzing changes in gene expression in response to PGA1 treatment to understand its impact on cellular signaling and regulatory networks.
Metabolomics: Investigating alterations in the cellular metabolome following PGA1 administration to identify metabolic pathways influenced by its activity.
By integrating these datasets, researchers can move beyond identifying individual binding partners to understanding the broader physiological consequences of PGA1 interactions. e-enm.org This integrated approach can help in building comprehensive models of cellular processes affected by PGA1, revealing previously unknown functions and connections. nih.gov
Unraveling Complex Biological Roles of this compound-Interacting Proteins Beyond Initial Identification
The initial identification of proteins that interact with this compound is a critical first step. However, future research must focus on elucidating the complex biological roles of these interacting partners. For instance, proximity labeling techniques, which use biotin ligase fused to a protein of interest to biotinylate nearby proteins, can help map out larger protein interaction networks. nih.gov
A key example of moving beyond initial identification is the study of aldo-keto reductase AKR1B10, which has been identified as a selective target for modification and inhibition by Prostaglandin A1. caymanchem.com Further investigation into the functional consequences of this interaction could involve:
Functional Assays: Assessing how the binding of PGA1 to its interacting partners alters their enzymatic activity, protein-protein interactions, or subcellular localization.
Structural Biology: Determining the three-dimensional structure of PGA1 in complex with its binding partners to understand the molecular basis of the interaction.
Cellular Imaging: Using advanced microscopy techniques to visualize the localization and dynamics of PGA1 and its interacting proteins within living cells.
By employing these strategies, researchers can gain deeper insights into how PGA1 exerts its biological effects through the modulation of its interacting proteins.
Methodological Advancements in this compound Based Chemical Proteomics
The field of chemical proteomics is continually evolving, and these advancements can be leveraged to enhance this compound-based research. researchgate.net One significant development is the automation of affinity capture workflows combined with mass spectrometry. biorxiv.org High-throughput platforms can significantly increase the speed and reproducibility of identifying PGA1-interacting proteins from various cell and tissue lysates. biorxiv.org
Furthermore, the development of novel chemical probes and labeling strategies can expand the scope of this compound studies. bohrium.com This includes the use of clickable chemistry, where a bioorthogonal handle is incorporated into the probe, allowing for a two-step labeling process. nih.gov This can provide greater flexibility and efficiency in labeling and detecting interacting molecules.
Data-independent acquisition (DIA) mass spectrometry is another methodological advancement that can improve the coverage and quantification of proteins identified in this compound pulldown experiments. biorxiv.org These technological improvements, coupled with sophisticated bioinformatics tools for data analysis, will be instrumental in advancing our understanding of the Prostaglandin A1 interactome. nih.gov
Q & A
Q. What are the primary methodologies for identifying and quantifying Prostaglandin A1-biotin in complex biological matrices?
this compound can be detected using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high sensitivity and specificity. For quantification, stable isotope-labeled internal standards (e.g., deuterated analogs) are recommended to correct for matrix effects and variability . In marine algae extracts, GC-MS has been employed to identify this compound alongside fatty acids and other bioactive compounds, though derivatization may be required to enhance volatility . Custom method development, as outlined in analytical service protocols, can optimize sample preparation (e.g., solid-phase extraction) to minimize interference from lipids or proteins .
Q. How should researchers validate the purity and stability of synthesized this compound?
Purity validation requires orthogonal techniques such as nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) with UV/Vis or mass detection to assess chemical homogeneity . Stability studies should evaluate degradation under varying temperatures, pH, and light exposure, with periodic re-analysis using validated protocols. For novel compounds, elemental analysis and X-ray crystallography may be necessary to confirm identity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
this compound requires adherence to hazard communication standards (GHS), including the use of gloves, lab coats, and eye protection (Category H361: potential reproductive toxicity). Work should be conducted in a fume hood to avoid inhalation, and spills must be managed with inert absorbents followed by disposal in approved waste containers .
Advanced Research Questions
Q. How can researchers design experiments to investigate the anti-proliferative mechanisms of this compound in cancer models?
In vitro assays should combine dose-response studies (e.g., IC50 determination via MTT assays) with mechanistic probes such as Western blotting for apoptosis markers (e.g., caspase-3) or cell cycle regulators (e.g., cyclin D1). For in vivo models, use xenografts with biotin-streptavidin tracking to assess tumor uptake and biodistribution . Network meta-analysis frameworks (e.g., PALM) can contextualize efficacy relative to other prostaglandin analogs by synthesizing data from multiple preclinical trials .
Q. What strategies resolve contradictions in reported bioactivities of this compound across studies?
Discrepancies in bioactivity (e.g., anti-proliferative vs. pro-inflammatory effects) may arise from differences in cell lines, assay conditions, or compound stability. Researchers should:
- Replicate experiments using standardized protocols (e.g., ATCC cell lines, controlled culture conditions) .
- Perform kinetic studies to assess temporal effects on signaling pathways (e.g., COX-2 inhibition vs. NF-κB activation).
- Use systematic reviews to evaluate bias risks in existing literature, prioritizing studies with rigorous blinding and statistical power .
Q. How can this compound be functionalized for targeted drug delivery without compromising bioactivity?
Conjugation strategies include:
- Biotin-avidin/streptavidin systems : Leverage high-affinity binding for site-specific delivery, validated in antibody-drug conjugate (ADC) frameworks .
- PEGylation : Introduce polyethylene glycol (PEG) spacers to enhance solubility and reduce immunogenicity while retaining binding specificity .
- Click chemistry : Use tetrazine ligation for modular attachment to nanoparticles or liposomes, enabling controlled release in tumor microenvironments .
Methodological Frameworks
Q. What statistical approaches are recommended for analyzing dose-dependent responses in this compound studies?
Nonlinear regression models (e.g., log-logistic curves) are suitable for IC50/EC50 calculations. For multi-parametric data (e.g., gene expression profiles), multivariate analysis (PCA or PLS-DA) can identify key variables driving bioactivity. Bayesian hierarchical models are advantageous for integrating heterogeneous datasets from diverse experimental conditions .
Q. How should researchers structure a literature review to identify gaps in this compound applications?
Apply the PICO framework:
- Population : Target cells or organisms (e.g., cancer vs. normal cells).
- Intervention : this compound dosage, delivery method.
- Comparison : Existing therapeutics (e.g., unmodified prostaglandins).
- Outcome : Efficacy metrics (e.g., tumor shrinkage, cytokine levels). Use databases like PubMed and Web of Science with Boolean operators (e.g., "this compound AND anti-proliferative") and filter for primary studies .
Data Reproducibility and Reporting
Q. What minimal data should be included in publications to ensure reproducibility of this compound studies?
- Synthesis : Detailed reaction schemes, purification methods, and characterization data (NMR shifts, HPLC retention times) .
- Assays : Cell line authentication, passage numbers, and assay controls (e.g., vehicle-treated and positive controls) .
- Statistical analysis : Raw data availability, software version, and effect sizes with confidence intervals .
Q. How can researchers address batch-to-batch variability in this compound synthesis?
Implement quality-by-design (QbD) principles:
- Define critical process parameters (CPPs) affecting purity (e.g., temperature, catalyst concentration).
- Use design-of-experiments (DoE) to optimize reaction conditions.
- Conduct accelerated stability testing to establish shelf-life limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
